molecular formula C9H6ClF2N B12966399 7-Chloro-2-(difluoromethyl)-1H-indole

7-Chloro-2-(difluoromethyl)-1H-indole

Cat. No.: B12966399
M. Wt: 201.60 g/mol
InChI Key: FFQUBNMQPVDPTG-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The indole core of this compound consists of a bicyclic aromatic system comprising a pyrrole ring fused to a benzene ring. The chlorine substituent occupies the 7-position on the benzene ring, while the difluoromethyl (-CF₂H) group is attached to the 2-position of the pyrrole ring. This configuration is represented by the SMILES notation FC(C(N1)=CC2=C1C(Cl)=CC=C2)F, which explicitly defines the connectivity and substituent positions.

Table 1: Key Structural and Electronic Properties of this compound

Property Value/Description
Molecular Formula C₉H₆ClF₂N
Molecular Weight 201.60 g/mol
IUPAC Name This compound
CAS Number 1784832-80-9
Substituent Effects -Cl (electron-withdrawing), -CF₂H (moderate electron-withdrawing)

The chlorine atom at position 7 exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.47), reducing electron density across the aromatic system and directing electrophilic substitution to meta and para positions relative to itself. Meanwhile, the difluoromethyl group at position 2 contributes moderate electron-withdrawing character (σₘ ≈ 0.34) while enhancing lipophilicity (LogP contribution ≈ +1.02). The -CF₂H group also engages in weak hydrogen bonding via its acidic proton (pKa ≈ 12–14), a feature critical for interactions in biological systems.

Historical Context in Heterocyclic Chemistry

The synthesis of fluorinated indoles, including this compound, emerged prominently in the early 21st century alongside advancements in carbene chemistry and halogenation techniques. A pivotal development was the use of difluorocarbene intermediates to construct 2-fluoroindoles via [4+1] cyclization reactions, as demonstrated by methodologies involving ortho-vinylanilines and halodifluoroalkylative reagents. This approach bypassed traditional multi-step routes, enabling direct incorporation of fluorine-containing groups into the indole scaffold.

The compound’s design reflects a broader trend in medicinal chemistry to exploit fluorine’s bioisosteric properties. For instance, fluorinated indoles are prevalent in inhibitors targeting kinases and cancer cell pathways, where their enhanced metabolic stability and membrane permeability prove advantageous. The 7-chloro substituent, meanwhile, aligns with strategies to modulate electronic properties and steric bulk in drug candidates, as seen in analogs of kinase inhibitors like Syk.

Synthetic Evolution
Early routes to 2-fluorinated indoles relied on toxic organotin reagents and harsh conditions, limiting scalability. Modern methods, such as those employing difluorocarbene, offer safer and more efficient alternatives. For this compound, a plausible synthesis involves:

  • Olefination : Reacting 7-chloro-2-nitrobenzaldehyde with CHClF₂ in the presence of CuCl/ethylenediamine to form ortho-nitrostyrene intermediates.
  • Reductive Cyclization : Treating the intermediates with reducing agents like Zn/HOAc to yield the indole core.

Properties

Molecular Formula

C9H6ClF2N

Molecular Weight

201.60 g/mol

IUPAC Name

7-chloro-2-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6ClF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H

InChI Key

FFQUBNMQPVDPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(difluoromethyl)-1H-indole typically involves the introduction of the chloro and difluoromethyl groups onto the indole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable indole precursor is reacted with chloro and difluoromethylating agents under specific conditions. For example, the reaction of 2-(difluoromethyl)indole with a chlorinating agent like thionyl chloride can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the chloro or difluoromethyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

7-Chloro-2-(difluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Position 2-Substituted Indoles
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-2-(difluoromethyl)-1H-indole 7-Cl, 2-(CF2H) 201.60 High thermal stability; used in drug discovery and agrochemicals.
7-Chloro-2-(4-chlorophenyl)-1H-indole-3-carbonitrile 7-Cl, 2-(4-ClPh), 3-CN 287.12 (calculated) Melting point: 306–308°C; acts as a kinase inhibitor (DYRK1A).
7-Chloro-1H-indole-2-carbaldehyde 7-Cl, 2-CHO 179.59 (calculated) Reactive aldehyde group enables Schiff base formation; intermediate in organic synthesis.
(7-Chloro-3-methyl-1H-indol-2-yl)methanol 7-Cl, 3-CH3, 2-CH2OH 195.65 (calculated) Hydroxymethyl group enhances solubility; used in medicinal chemistry.

Key Observations :

  • The difluoromethyl group at position 2 in the target compound enhances metabolic stability compared to aldehyde or hydroxymethyl groups, which are more prone to oxidation .
  • The 4-chlorophenyl substituent in 7-Chloro-2-(4-chlorophenyl)-1H-indole-3-carbonitrile increases steric bulk, improving target selectivity in kinase inhibition .
Position 3-Substituted Indoles
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-(CF2H) 201.60 Structural isomer of the target; agrochemical applications.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH 209.62 (calculated) Carboxylic acid group enables salt formation; R&D applications.
7-Chloro-3-(hydroxyamino)indol-2-one 7-Cl, 3-NHOH, 2-ketone 196.59 Oxime derivative; potential antioxidant or enzyme inhibitor.

Key Observations :

  • Shifting the difluoromethyl group from position 2 to 3 alters electronic distribution, impacting binding affinity in biological targets .
  • Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity, influencing pharmacokinetic profiles .

Halogenation Patterns

Compound Name Halogen Positions Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-7-fluoro-1H-indole 6-Cl, 7-F 169.58 Lower molecular weight; used in fluorescent probes.
5-Fluoro-1-methyl-1H-indole 5-F, 1-CH3 149.17 Methylation at N1 enhances stability; intermediate in drug synthesis.

Key Observations :

  • Chlorine at position 7 (as in the target compound) increases lipophilicity compared to fluorine, favoring membrane penetration in drug candidates .
  • Fluorine at position 5 (e.g., 5-Fluoro-1-methyl-1H-indole) improves bioavailability due to its small size and strong electronegativity .

Key Observations :

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